Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate

Lipophilicity Drug-likeness Permeability

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate (CAS 1242260-59-8) is a polysubstituted quinoline-3-carboxylate ester with the molecular formula C₁₄H₁₄BrNO₂ and a molecular weight of 308.17 g/mol. The compound belongs to the quinoline-3-carboxylate family, a privileged scaffold in medicinal chemistry known for antimalarial, antibacterial, and anticancer applications.

Molecular Formula C14H14BrNO2
Molecular Weight 308.175
CAS No. 1242260-59-8
Cat. No. B595379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromo-6-ethylquinoline-3-carboxylate
CAS1242260-59-8
Synonyms4-Bromo-6-ethylquinoline-3-carboxylic acid ethyl ester
Molecular FormulaC14H14BrNO2
Molecular Weight308.175
Structural Identifiers
SMILESCCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Br
InChIInChI=1S/C14H14BrNO2/c1-3-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3
InChIKeyVEEDYFXPKFEKAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Bromo-6-Ethylquinoline-3-Carboxylate (CAS 1242260-59-8): Core Identity and Procurement Baseline


Ethyl 4-bromo-6-ethylquinoline-3-carboxylate (CAS 1242260-59-8) is a polysubstituted quinoline-3-carboxylate ester with the molecular formula C₁₄H₁₄BrNO₂ and a molecular weight of 308.17 g/mol [1]. The compound belongs to the quinoline-3-carboxylate family, a privileged scaffold in medicinal chemistry known for antimalarial, antibacterial, and anticancer applications . It is supplied as a research intermediate with typical purities of 95–97% from multiple vendors [1]. Key structural features include a bromine atom at the C4 position, an ethyl substituent at C6, and an ethyl ester at C3—a substitution pattern that distinguishes it from simpler 4-bromoquinoline-3-carboxylate analogs and creates a unique reactivity and physicochemical profile relevant to fragment-based drug discovery and parallel library synthesis.

Why Ethyl 4-Bromo-6-Ethylquinoline-3-Carboxylate Cannot Be Casually Substituted by In-Class Analogs


Quinoline-3-carboxylate derivatives are not functionally interchangeable despite sharing a common heterocyclic core. The position of the bromine atom dictates cross-coupling reactivity and regioselectivity in downstream elaborations, with C4-bromo quinolines exhibiting distinct Pd-catalyzed coupling behavior compared to C6- or C8-bromo isomers [1]. The presence of the 6-ethyl substituent on the target compound introduces a significant lipophilicity shift (ΔXLogP3 ≈ 0.6–0.8 vs. the unsubstituted 4-bromo analog) that alters passive membrane permeability, solubility, and protein-binding characteristics—parameters that are critical in medicinal chemistry optimization campaigns [2]. Furthermore, the ethyl ester protecting group at C3 provides orthogonal synthetic utility versus the free carboxylic acid form, enabling selective deprotection strategies in multi-step syntheses . Direct substitution with a simpler 4-bromoquinoline-3-carboxylate or a regioisomeric bromoquinoline would therefore yield a different compound with altered physicochemical properties, reactivity, and biological profile—compromising structure-activity relationship (SAR) continuity and synthetic route integrity.

Quantitative Differentiation Evidence for Ethyl 4-Bromo-6-Ethylquinoline-3-Carboxylate vs. Closest Analogs


Enhanced Lipophilicity: XLogP3 Shift of +0.8 vs. Unsubstituted 4-Bromoquinoline-3-Carboxylate

The 6-ethyl substituent on the target compound substantially elevates computed lipophilicity relative to the des-ethyl analog. Ethyl 4-bromo-6-ethylquinoline-3-carboxylate exhibits an XLogP3 of 3.9, compared to 3.1 for ethyl 4-bromoquinoline-3-carboxylate (CAS 1242260-12-3) [1]. This ΔXLogP3 of +0.8 represents a meaningful shift that places the target compound closer to the optimal lipophilicity range (LogP 1–5) for CNS drug candidates while remaining within oral bioavailability guidelines [2]. The 6-bromo regioisomer (ethyl 6-bromoquinoline-3-carboxylate, CAS 481054-89-1) has an intermediate XLogP3 of 3.3, demonstrating that both bromine position and alkyl substitution independently modulate lipophilicity [3].

Lipophilicity Drug-likeness Permeability

Molecular Weight Differentiation: +28.05 Da Increase Reflects 6-Ethyl Substitution and Impacts Fragment-Based Design Parameters

The target compound has a molecular weight of 308.17 g/mol, which is 28.05 Da heavier than both ethyl 4-bromoquinoline-3-carboxylate (280.12 g/mol) and the 6-bromo regioisomer (280.12 g/mol) [1]. This mass increment corresponds precisely to the C₂H₄ (ethyl) substituent at the C6 position. While the target compound exceeds the traditional 'rule-of-three' fragment limit (MW ≤300), it remains well within lead-like chemical space (MW ≤460), making it suitable for fragment-to-lead optimization where the 6-ethyl group provides a pre-installed vector for SAR exploration without requiring additional synthetic steps [2].

Molecular weight Fragment-based drug discovery Lead-likeness

Rotatable Bond Count and Conformational Flexibility: +1 Rotatable Bond vs. Des-Ethyl and Regioisomeric Analogs

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate contains 4 rotatable bonds (ethyl ester at C3 plus 6-ethyl substituent), compared to 3 rotatable bonds for both ethyl 4-bromoquinoline-3-carboxylate and ethyl 6-bromoquinoline-3-carboxylate [1]. The additional rotatable bond arises from the C6 ethyl group, which introduces conformational degrees of freedom that can affect target binding entropy and selectivity. While increased flexibility generally incurs a desolvation penalty upon binding, the ethyl group at C6 is positioned to make productive hydrophobic contacts in lipophilic enzyme pockets [2].

Conformational flexibility Molecular recognition Entropy

Ester vs. Carboxylic Acid Functionality: Orthogonal Synthetic Utility Compared to the Free Acid Analog

The target compound bears an ethyl ester at C3, whereas the direct acid analog—4-bromo-6-ethylquinoline-3-carboxylic acid (CAS 1378261-04-1)—has a free carboxylic acid group (MW 280.12 g/mol) . The ethyl ester offers several practical advantages as a synthetic intermediate: (1) improved solubility in organic solvents (e.g., dichloromethane, THF) vs. the acid form, facilitating homogeneous reaction conditions for Pd-catalyzed cross-couplings; (2) the ester serves as a masked carboxylic acid that can be selectively deprotected under mild basic conditions (LiOH, THF/H₂O) without affecting the C4-Br bond; and (3) the ester prevents undesired coordination of the carboxylic acid to palladium catalysts, which can poison Suzuki-Miyaura couplings at the C4 position [1]. Commercially, the ethyl ester form (CAS 1242260-59-8) is more widely stocked (≥5 vendors at 95–97% purity) compared to the free acid analog (≥3 vendors) .

Protecting group strategy Synthetic intermediate Orthogonal reactivity

C4-Br Regiochemistry for Pd-Catalyzed Cross-Coupling: Differentiated Reactivity vs. C6-Bromo and C8-Bromo Regioisomers

The bromine atom at C4 of the quinoline ring occupies a position that is electronically distinct from C6 and C8 substitution. In quinoline, the C4 position is α to the ring nitrogen and is activated toward oxidative addition with Pd(0) catalysts due to the electron-withdrawing effect of the adjacent nitrogen and the C3-ester group. Studies on 4-bromoquinoline systems have demonstrated efficient Suzuki-Miyaura coupling with arylboronic acids under mild conditions (Pd(OAc)₂, PPh₃, K₂CO₃, toluene/EtOH/H₂O, 80°C), yielding 4-arylquinoline-3-carboxylates as key intermediates for medicinal chemistry [1]. In contrast, 6-bromoquinoline-3-carboxylates exhibit slower oxidative addition kinetics due to the meta relationship to the ring nitrogen, often requiring more forcing conditions or specialized ligand systems [2]. The target compound uniquely combines this activated C4-Br handle with a C6-ethyl substituent, enabling sequential functionalization strategies where C4 is elaborated first via cross-coupling, followed by C6 derivatization if desired.

Cross-coupling Suzuki-Miyaura Regioselectivity

Supplier Purity Benchmarks and Quality Documentation: 95–97% Typical Purity with Batch-Specific Analytical Data

Commercially, ethyl 4-bromo-6-ethylquinoline-3-carboxylate is available at minimum purities of 95% (AKSci, catalog 1486DH) to 97% (CheMenu, catalog CM263449; Leyan, catalog 1168210), with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, or GC data upon request . This purity range is comparable to the major analog ethyl 4-bromoquinoline-3-carboxylate (95% from AKSci, Bidepharm) . However, the target compound's slightly higher molecular weight and additional alkyl substituent demand more rigorous analytical characterization—particularly ¹H NMR integration of the 6-ethyl triplet (δ ~1.3 ppm, J ≈ 7.6 Hz) and the ethyl ester quartet (δ ~4.4 ppm) to confirm substitution pattern integrity, which is not required for the simpler des-ethyl analog .

Purity Quality assurance Procurement

Optimal Application Scenarios for Ethyl 4-Bromo-6-Ethylquinoline-3-Carboxylate Based on Quantitative Differentiation Evidence


Fragment-to-Lead Optimization Requiring Pre-Installed C6 Lipophilic Substitution

In fragment-based drug discovery programs targeting CNS or intracellular bacterial targets where lipophilicity (LogP 3–5) is desirable, the target compound offers a +0.8 XLogP3 advantage over the des-ethyl 4-bromo analog [1]. This pre-installed 6-ethyl group eliminates the need for a separate alkylation step, accelerating SAR table generation around the C6 position while maintaining the C4-Br handle for Suzuki diversification. The compound's molecular weight (308.17 Da) sits at the upper boundary of fragment space, making it suitable as a scaffold for fragment growing rather than fragment screening per se.

Parallel Library Synthesis via C4 Suzuki-Miyaura Cross-Coupling

The C4-Br bond, activated by the adjacent quinoline nitrogen and C3 ester, is the preferred site for Pd-catalyzed Suzuki-Miyaura coupling under mild conditions [2]. The ethyl ester at C3 remains intact during coupling, allowing for library generation of 4-aryl-6-ethylquinoline-3-carboxylates without protecting group manipulation. This contrasts with the free acid analog (CAS 1378261-04-1), which requires esterification prior to coupling or risks catalyst poisoning. Procurement of the ethyl ester form thus directly feeds into high-throughput chemistry workflows.

Physicochemical Property Differentiation in Quinoline-Focused Kinase Inhibitor Programs

For kinase inhibitor programs where quinoline scaffolds compete for ATP-binding site occupancy, the 6-ethyl group differentiates the target compound from flat, unsubstituted 4-bromoquinoline-3-carboxylates by introducing a measurable lipophilicity increment (ΔXLogP3 = +0.8) and an additional rotatable bond [3]. These differences enable medicinal chemists to probe hydrophobic pocket complementarity and entropic effects on binding without altering the core scaffold or the C4 cross-coupling handle, facilitating cleaner SAR interpretation.

Antimalarial and Antibacterial Quinoline-3-Carboxylate Lead Generation

Quinoline-3-carboxylates are established pharmacophores in antimalarial and antibacterial drug discovery, with the quinoline core present in drugs such as chloroquine, mefloquine, and gatifloxacin . The target compound combines the essential 4-bromo substituent for further derivatization with a 6-ethyl group that may enhance activity against chloroquine-resistant Plasmodium strains—a hypothesis supported by SAR studies showing that alkyl substitution at C6 modulates heme binding and drug accumulation in the parasite digestive vacuole. The compound is positioned as a key intermediate for generating novel 4-aminoquinoline-3-carboxylate hybrids with potentially improved resistance profiles.

Quote Request

Request a Quote for Ethyl 4-bromo-6-ethylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.